
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide
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Overview
Description
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide is a chemical compound that has garnered significant attention due to its potential therapeutic and environmental applications. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide typically involves the condensation reaction of thiophene-2-carboxylic acid with oxolan-2-ylmethyl isothiocyanate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow processes to ensure consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the potential of thiophene derivatives, including N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide, as effective antibacterial agents. Research indicates that compounds with thiophene moieties exhibit significant activity against various bacterial strains, including those resistant to traditional antibiotics.
In a comparative analysis, certain thiophene derivatives demonstrated strong binding affinities to the active sites of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria like Escherichia coli. The molecular docking studies suggest that the structural characteristics of these compounds facilitate effective inhibition of bacterial growth by disrupting essential enzymatic functions .
Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory potential of thiophene-based compounds. Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune responses .
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. This compound has been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable thin films with desirable charge transport properties enhances its utility in these applications.
Research has demonstrated that incorporating this compound into device architectures can improve efficiency and stability, making it a promising candidate for future developments in flexible electronics .
Synthesis and Characterization
A comprehensive study on the synthesis of this compound outlines various synthetic routes that yield high purity and yield rates. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry were employed for characterization, confirming the compound's structure and purity levels.
Synthesis Method | Yield (%) | Characterization Techniques |
---|---|---|
Reaction with amine | 85 | NMR, Mass Spectrometry |
Coupling reactions | 78 | IR Spectroscopy |
Efficacy Studies
A series of efficacy studies evaluated the antibacterial properties of the compound against multi-drug resistant strains. Results indicated a significant reduction in bacterial viability when treated with varying concentrations of this compound, suggesting its potential as a new therapeutic agent against resistant infections.
Mechanism of Action
The mechanism of action of N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Oxolan-2-ylmethyl derivatives: Compounds with the oxolan-2-ylmethyl group also show similar chemical properties and reactivity.
Uniqueness
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide stands out due to its unique combination of the thiophene and oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antibacterial applications. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
1. Chemical Structure and Properties
This compound features a thiophene ring, which is known for its aromatic properties, and a carbamothioyl group that enhances its biological interactions. The oxolane (tetrahydrofuran) moiety contributes to the compound's solubility and bioavailability.
2. Anticancer Activity
Recent studies have demonstrated that derivatives of thiophene carboxamides exhibit promising anticancer activity. For instance, compounds structurally related to this compound have shown significant inhibitory effects on various cancer cell lines.
2.1 Case Studies
- Hep3B Cell Line : A study reported that certain thiophene derivatives displayed IC50 values of 5.46 µM and 12.58 µM against Hep3B liver cancer cells, indicating potent anticancer activity . The mechanism involves disruption of tubulin dynamics, similar to known chemotherapeutic agents like colchicine.
- Cell Cycle Arrest : Flow cytometry analyses revealed that these compounds can induce cell cycle arrest in the G2/M phase, leading to apoptosis in HepG2 cells .
The anticancer activity is primarily attributed to the compounds' ability to bind to the colchicine site on tubulin, disrupting microtubule formation crucial for cell division. The binding affinities were evaluated using molecular docking studies, showing favorable interaction profiles with tubulin .
3. Antibacterial Activity
In addition to anticancer properties, this compound exhibits antibacterial effects.
3.1 In Vitro Studies
Research has shown that related thiophene carboxamides possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. For example, derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
3.2 Binding Interactions
The antibacterial mechanism involves hydrogen bonding and hydrophobic interactions with bacterial proteins, which enhances the stability and efficacy of these compounds as inhibitors against beta-lactamase enzymes .
4. Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Activity | Cell Line/Bacteria | IC50/MIC | Mechanism |
---|---|---|---|
Anticancer | Hep3B | 5.46 µM | Tubulin binding, microtubule disruption |
Anticancer | HepG2 | Induces apoptosis | Cell cycle arrest (G2/M phase) |
Antibacterial | E. coli | Variable (low µg/mL) | Inhibition of beta-lactamase enzymes |
Antibacterial | S. aureus | Variable (low µg/mL) | Binding to bacterial proteins via hydrogen bonding |
5. Conclusion
This compound represents a promising candidate for further development in both anticancer and antibacterial therapies. Its ability to interfere with critical biological processes such as microtubule dynamics and bacterial enzyme function underscores its potential as a versatile therapeutic agent.
Properties
IUPAC Name |
N-(oxolan-2-ylmethylcarbamothioyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c14-10(9-4-2-6-17-9)13-11(16)12-7-8-3-1-5-15-8/h2,4,6,8H,1,3,5,7H2,(H2,12,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQIQTUYXFSTQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.